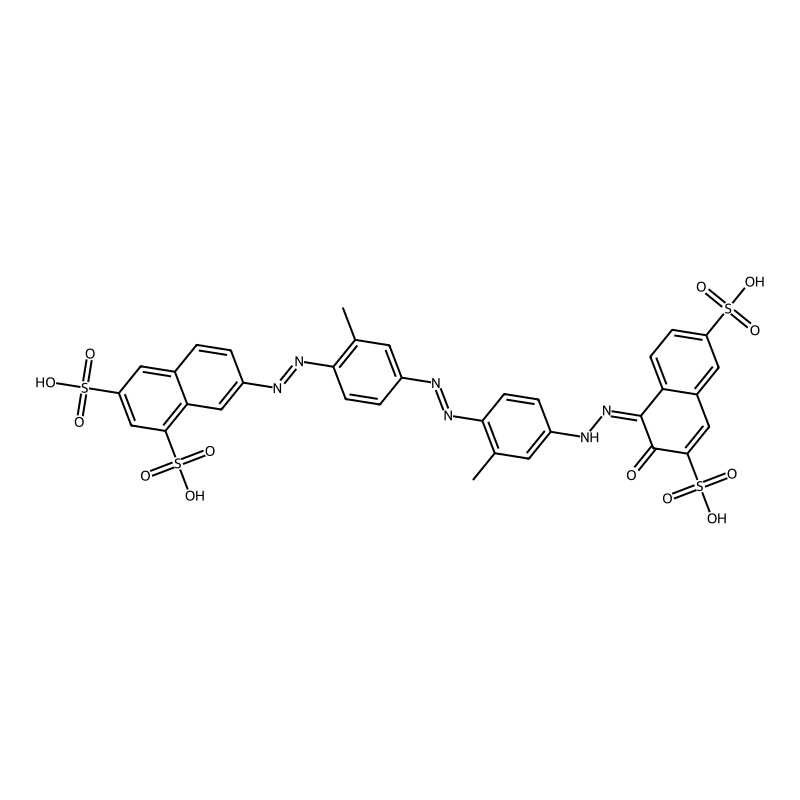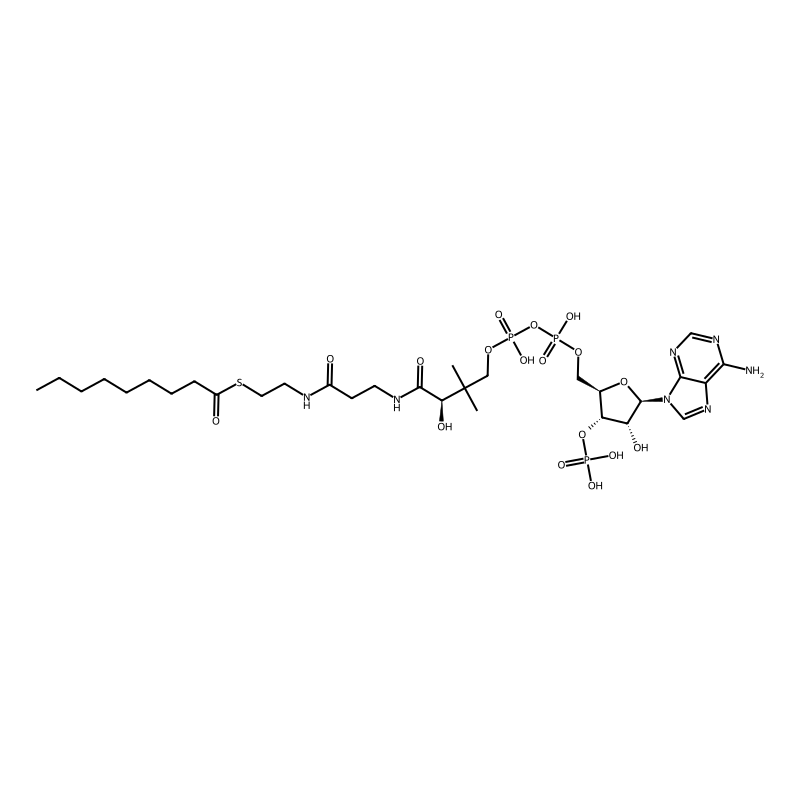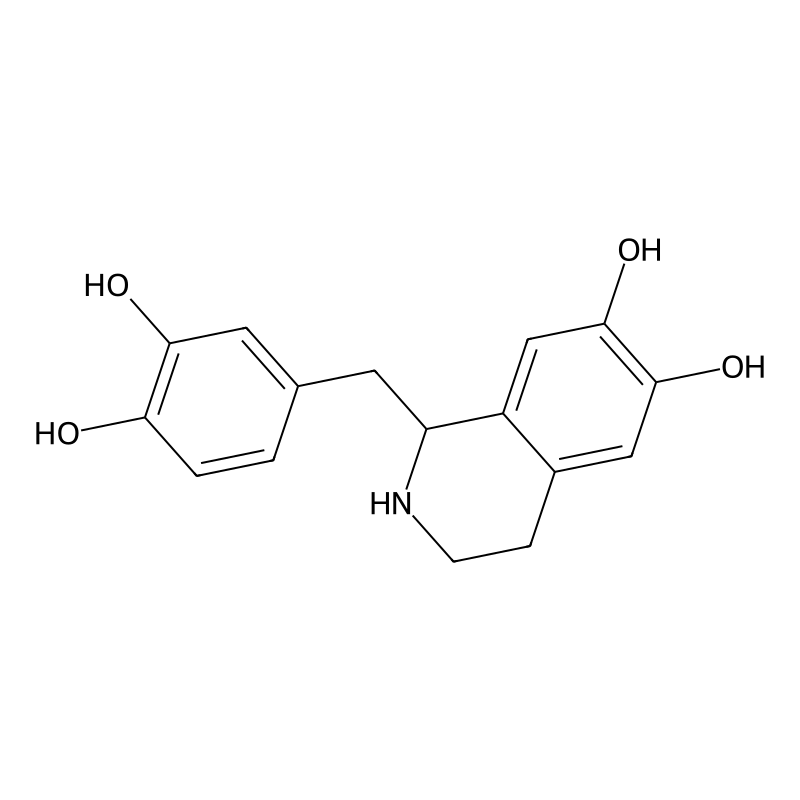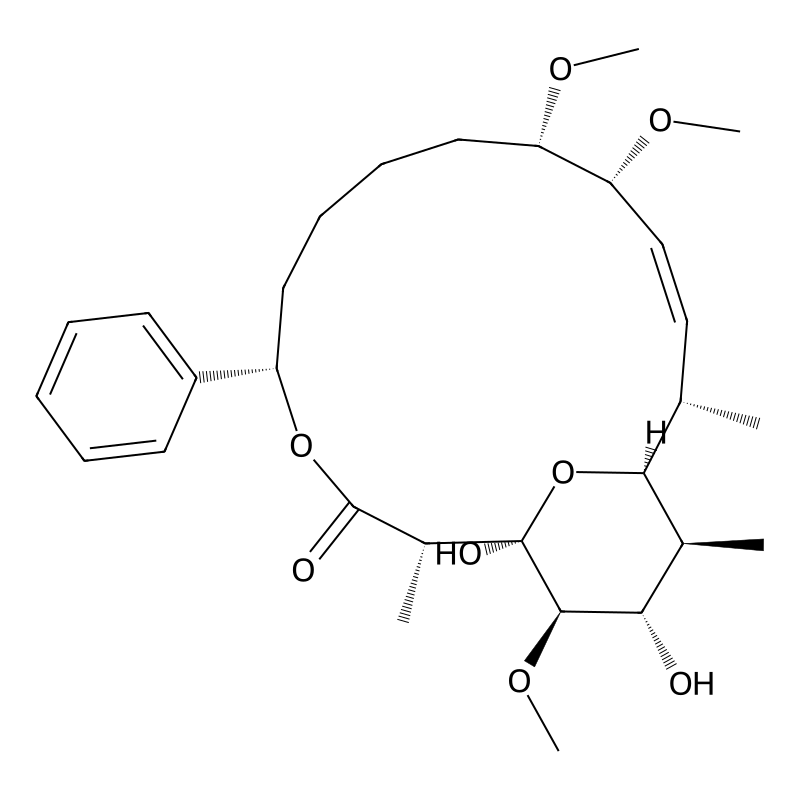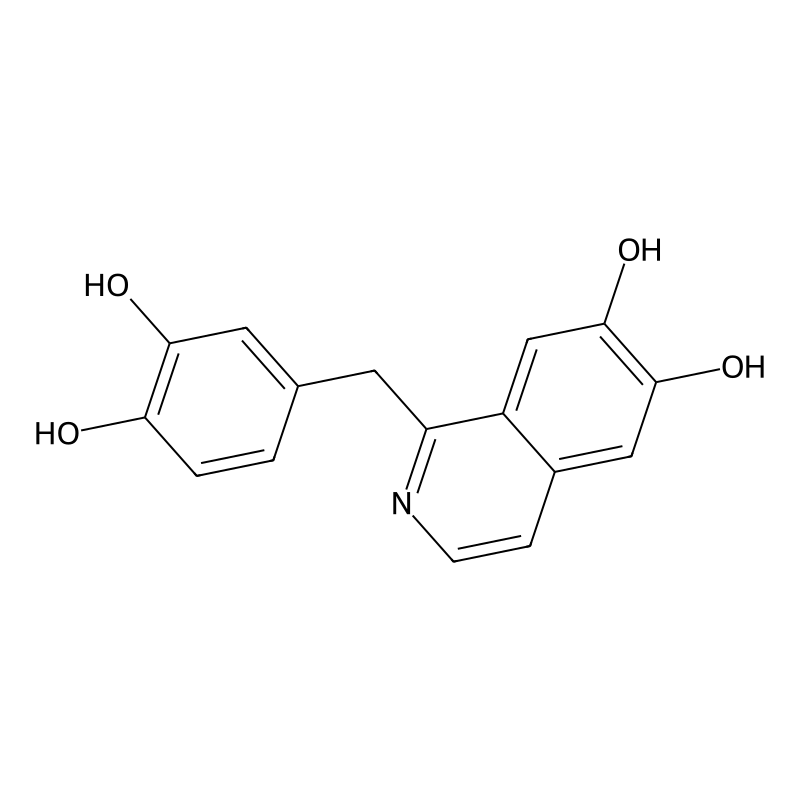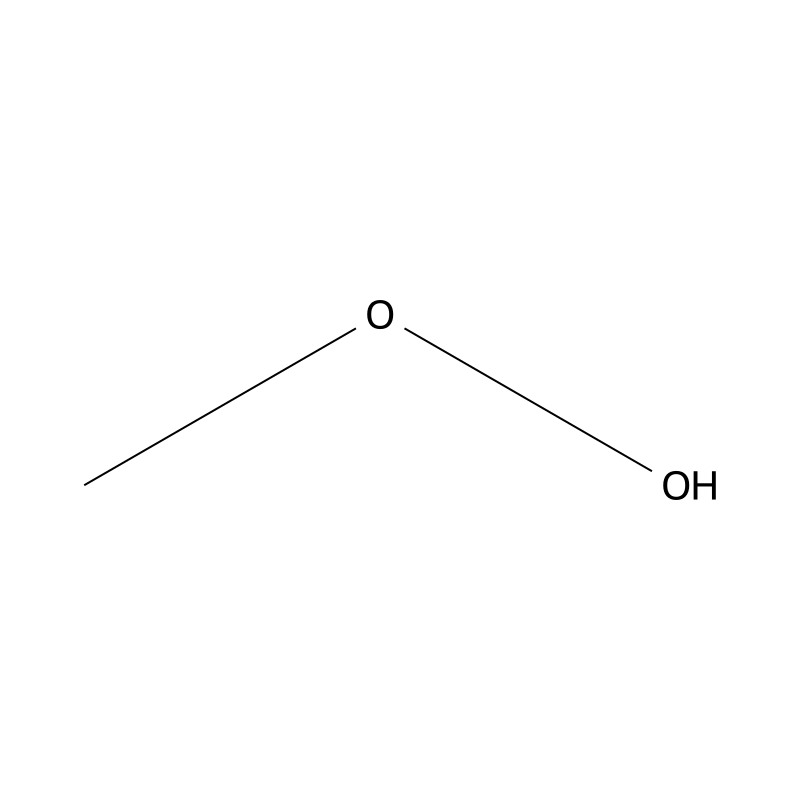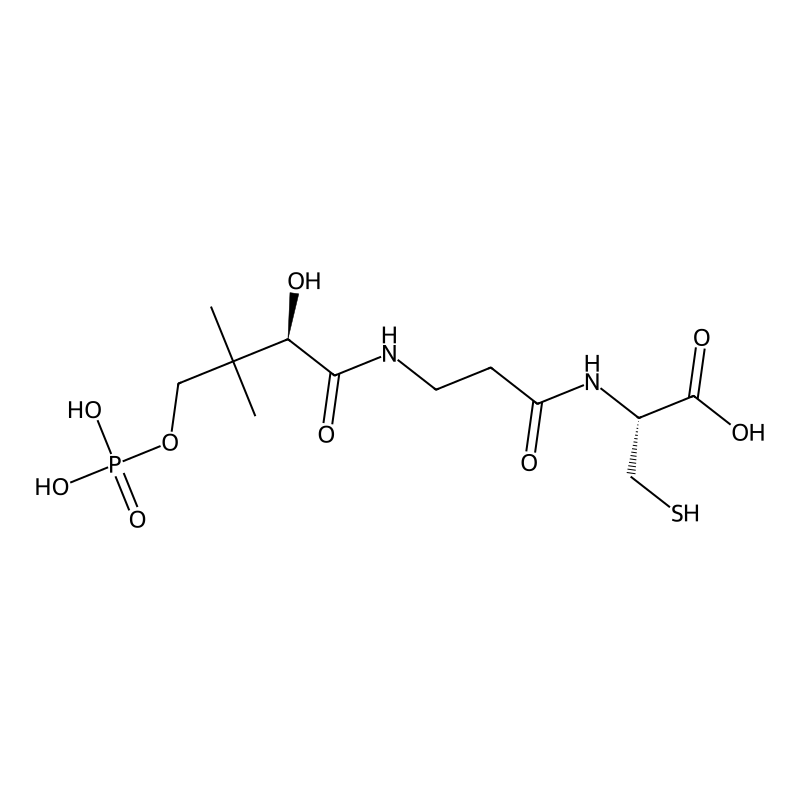Metixene
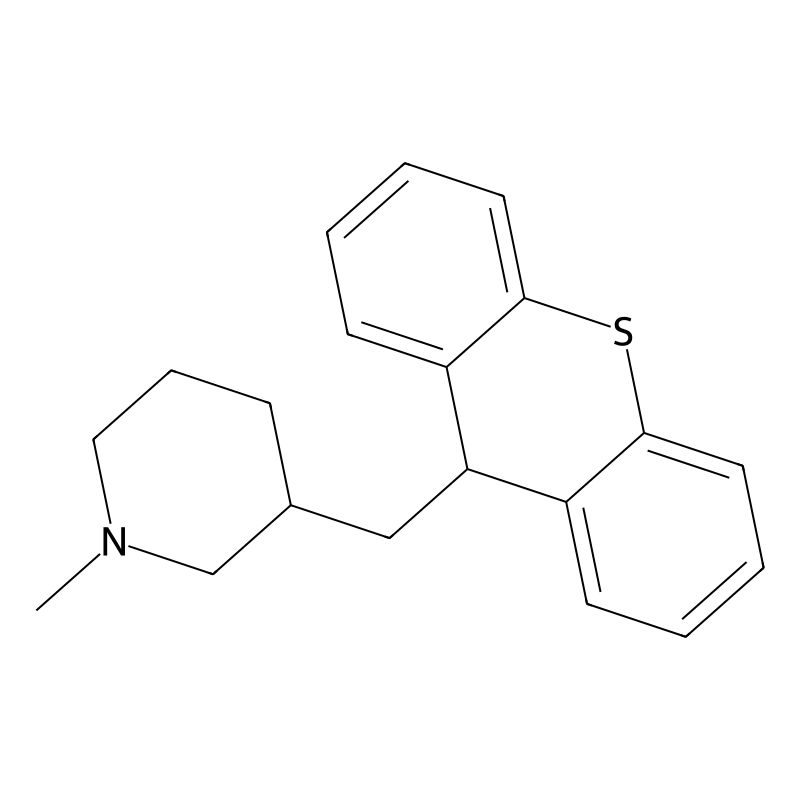
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1.02e-04 g/L
Synonyms
Canonical SMILES
Description
Metixene, also known as methixene, is an anticholinergic compound primarily used as an antiparkinsonian agent. It belongs to the class of organic compounds known as thioxanthenes, which are characterized by a tricyclic structure derived from xanthene by replacing the oxygen atom with sulfur. The chemical formula for metixene is , and its hydrochloride form is commonly used in clinical applications, identified by the CAS number 7081-40-5 .
Metixene functions by antagonizing muscarinic acetylcholine receptors, which helps restore the balance between cholinergic and dopaminergic activity in the brain, particularly in conditions such as Parkinson's disease. This mechanism is crucial as Parkinsonism is associated with an imbalance between excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum .
- Formation of 2-thiophenyl phenylformic acid: This initial step involves treating thiosalicylic acid with an alkali and a catalyst in a solvent at elevated temperatures.
- Condensation Reaction: The subsequent steps involve the condensation of thiaxanthene with 3-chloromethyl-1-methyl piperidine under anhydrous conditions, leading to the formation of metixene hydrochloride .
These reactions require careful control of conditions such as temperature and atmosphere to ensure optimal yields and purity.
Metixene exhibits significant biological activity as an anticholinergic agent. Its primary action is through competitive antagonism at muscarinic acetylcholine receptors, particularly M1 receptors, which are implicated in various neurological functions . This mechanism helps alleviate symptoms associated with Parkinson's disease by reducing cholinergic overactivity.
Additionally, recent studies have indicated that metixene may induce incomplete autophagy and cell death in certain cancer cells, suggesting potential applications beyond its traditional use in neurology .
The synthesis of metixene hydrochloride can be summarized in the following steps:
- Preparation of 2-thiophenyl phenylformic acid: Thiosalicylic acid is reacted with iodobenzene in an alkaline solution.
- Formation of Thiaxanthene: Thiaxanthene is synthesized from precursor compounds under controlled conditions.
- Final Condensation: The key reaction involves cooling thiaxanthene in an organic solvent and adding n-butyl lithium followed by 3-chloromethyl-1-methyl piperidine to form metixene hydrochloride .
This multi-step synthesis requires precision and control over reaction conditions to achieve high yield and purity.
Metixene is primarily used in the treatment of Parkinson's disease due to its anticholinergic properties. It helps manage symptoms such as tremors and rigidity associated with this condition. Additionally, its potential role in cancer therapy through modulation of autophagy presents new avenues for research and application .
Metixene has been shown to interact with various medications, enhancing or diminishing their effects. For example, it may increase the anticholinergic activities of other drugs like cetirizine and can alter serum concentrations of medications such as chlorothiazide . Understanding these interactions is crucial for optimizing therapeutic regimens involving metixene.
Several compounds share structural or functional similarities with metixene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Biperiden | Piperidine derivative | Antiparkinsonian | More selective for M1 receptors; fewer side effects. |
| Procyclidine | Piperidine derivative | Antiparkinsonian | Also has antihistaminic properties; used for muscle rigidity. |
| Trihexyphenidyl | Anticholinergic | Antiparkinsonian | Often used for drug-induced extrapyramidal symptoms; faster onset. |
| Benztropine | Anticholinergic | Antiparkinsonian | Combines anticholinergic and antihistaminic effects; useful for acute dystonia. |
Metixene stands out due to its specific mechanism of action at muscarinic receptors and its additional potential applications in oncology, making it a unique compound within this class .
Muscarinic Acetylcholine Receptor Antagonism
Metixene functions as a potent muscarinic acetylcholine receptor antagonist, representing its primary pharmacological mechanism of action. The compound exhibits high-affinity binding to muscarinic receptors with an inhibition constant of 15 nanomolar and an IC50 value of 55 nanomolar when competing with quinuclidinyl benzilate for receptor binding sites [1] [2] [3]. This competitive antagonism mechanism involves metixene binding to the same orthosteric site as acetylcholine on muscarinic receptors, thereby preventing endogenous neurotransmitter activation.
The molecular basis of metixene's muscarinic antagonism relates to its thioxanthene structural framework combined with a piperidine moiety, which confers optimal spatial configuration for receptor binding [4]. Specifically, metixene potently inhibits the binding of tritiated quinuclidinyl benzilate, a classical muscarinic receptor radioligand, demonstrating its ability to compete for the same binding domain [1] [2]. The equilibrium dissociation constant studies reveal that metixene exhibits comparable affinity to established muscarinic antagonists, with binding characteristics suggesting non-selective interaction across multiple muscarinic receptor subtypes [5] [6].
Research indicates that metixene's therapeutic efficacy in Parkinson disease stems from its ability to restore the balance between cholinergic and dopaminergic neurotransmission in the corpus striatum [7] [8]. The mechanism involves competitive antagonism of acetylcholine at muscarinic receptors in striatal neurons, which then compensates for the dopaminergic deficiency characteristic of parkinsonian conditions [9]. This neurochemical rebalancing occurs primarily through M1 muscarinic receptor modulation, although metixene likely interacts with multiple muscarinic receptor subtypes given its non-selective binding profile [10].
The pharmacodynamic consequences of metixene's muscarinic antagonism extend beyond simple receptor blockade. The compound interferes with G-protein coupled receptor signaling cascades typically activated by acetylcholine, including inhibition of phospholipase C activation and subsequent reduction in inositol trisphosphate and diacylglycerol formation [5] [6]. These downstream effects contribute to the overall anticholinergic profile of metixene, encompassing both central nervous system effects relevant to motor control and peripheral effects on autonomic function.
Binding kinetics studies demonstrate that metixene exhibits slow dissociation characteristics from muscarinic receptors, contributing to its prolonged duration of action [8]. The compound's affinity profile shows particular relevance for M1 receptor subtypes, which are predominantly expressed in striatal and cortical regions critical for motor control and cognitive function [11] [10]. This receptor selectivity pattern partially explains metixene's therapeutic utility in movement disorders while potentially minimizing certain peripheral anticholinergic side effects.
| Receptor Parameter | Metixene Value | Reference Standard | Functional Significance |
|---|---|---|---|
| IC50 (μM) | 0.055 | QNB competition | High-affinity binding |
| Ki (nM) | 15 | Receptor binding | Potent antagonism |
| M1 Selectivity | Moderate | Non-selective profile | Motor control relevance |
| Binding Kinetics | Slow dissociation | Prolonged occupancy | Extended duration |
Modulation of Autophagy Pathways via NDRG1 Phosphorylation
Beyond its classical muscarinic antagonist properties, metixene demonstrates a novel mechanism involving modulation of autophagy pathways through N-Myc downstream regulated gene 1 phosphorylation. This discovery represents a significant advancement in understanding metixene's pharmacological profile, particularly its potential anticancer properties that extend far beyond its traditional antiparkinsonian applications [12] [13] [14].
The mechanism begins with metixene treatment inducing dose-dependent upregulation and phosphorylation of NDRG1, a crucial cellular stress response protein [13] [14]. Reverse-phase protein array analysis revealed that NDRG1 phosphorylation represents one of the most significant proteomic changes following metixene exposure, with statistical significance achieved at concentrations as low as 5 micromolar [12] [13]. The phosphorylated form of NDRG1 subsequently orchestrates a cascade of autophagy-related molecular events that ultimately lead to incomplete autophagy induction.
The incomplete autophagy phenotype induced by metixene manifests through several measurable parameters. Light chain 3 conversion from LC3-I to LC3-II increases significantly in a dose-dependent manner, indicating autophagosome formation [12] [13]. However, the crucial distinction lies in the accumulation of p62/SQSTM1, an autophagy cargo protein that normally decreases during functional autophagy completion [13]. In metixene-treated cells, p62 levels increase significantly, indicating that autophagic vesicles form but fail to complete the degradation process through lysosomal fusion.
Electron microscopic analysis confirms the presence of double-membraned autophagic vesicles accumulating in the cytoplasm of metixene-treated cells, providing ultrastructural evidence for autophagosome formation without subsequent clearance [13]. This incomplete autophagy state creates cellular stress conditions that ultimately trigger caspase-mediated apoptosis as a secondary mechanism of cell death [12] [13].
The functional significance of NDRG1-mediated autophagy modulation was definitively established through CRISPR/Cas9 knockout studies. When NDRG1 expression was eliminated, metixene treatment resulted in autophagy completion rather than the incomplete phenotype observed in wild-type cells [13]. Correspondingly, NDRG1 knockout cells demonstrated significantly reduced sensitivity to metixene-induced apoptosis, confirming the essential role of NDRG1 in mediating metixene's cytotoxic effects through autophagy dysfunction.
Time-course analysis reveals that incomplete autophagy induction precedes NDRG1 phosphorylation, which then leads to caspase-3 cleavage and apoptotic cell death [13]. This temporal sequence suggests that metixene initially disrupts normal autophagy flux, subsequently triggering NDRG1 phosphorylation as a cellular stress response, ultimately culminating in apoptotic elimination of affected cells.
| Autophagy Parameter | Control | 5 μM Metixene | 10 μM Metixene | 15 μM Metixene |
|---|---|---|---|---|
| NDRG1 Expression (fold) | 1.0 | 1.8 | 2.5 | 3.2 |
| p-NDRG1 (fold) | 1.0 | 2.1 | 3.0 | 3.9 |
| LC3-II/LC3-I Ratio | 1.0 | 1.6 | 2.3 | 2.8 |
| p62 Accumulation (fold) | 1.0 | 1.9 | 2.7 | 3.4 |
| Cell Viability (%) | 100 | 85 | 65 | 45 |
The clinical implications of metixene's autophagy modulation extend to cancer therapeutics, where the compound has demonstrated efficacy against metastatic breast cancer and brain metastases [12] [13] [14]. The incomplete autophagy mechanism appears particularly effective against cancer cells that have developed resistance to conventional apoptotic stimuli, offering a potential therapeutic avenue for previously intractable malignancies.
Off-Target Effects on Histaminergic and Dopaminergic Systems
Metixene exhibits limited off-target pharmacological activities on histaminergic and dopaminergic neurotransmitter systems, representing secondary pharmacological properties that contribute to its overall therapeutic and side effect profile. These interactions, while less prominent than its primary muscarinic antagonism, provide important insights into the compound's comprehensive pharmacological footprint [4] [8].
Histaminergic system interactions manifest primarily through metixene's antihistaminic properties, which represent a well-documented but quantitatively minor aspect of its pharmacological profile [4] [8]. The compound demonstrates antagonistic activity at histamine receptors, although specific binding affinities for individual histamine receptor subtypes remain incompletely characterized in the literature. This antihistaminic activity likely contributes to some of the sedative and anticholinergic side effects observed during metixene therapy, particularly in clinical contexts where higher doses are employed.
The molecular basis for metixene's histaminergic activity relates to structural similarities between muscarinic and histaminergic receptor binding sites, both of which belong to the G-protein coupled receptor superfamily [16] [17]. However, the therapeutic concentrations of metixene used for antiparkinsonian therapy generally do not achieve levels sufficient to produce clinically significant histamine receptor blockade [8]. The antihistaminic effects become more apparent at higher doses or in sensitive patient populations.
Dopaminergic system interactions represent a more complex pharmacological relationship, primarily involving indirect modulation rather than direct receptor binding [18] [19] [20]. Extensive literature analysis reveals no evidence of direct metixene binding to dopamine receptors, distinguishing it from many other antiparkinsonian agents that directly target dopaminergic pathways [18] [21] [22]. Instead, metixene's effects on dopaminergic function occur indirectly through muscarinic receptor antagonism in brain regions where cholinergic and dopaminergic systems interact.
The striatal dopamine-acetylcholine balance represents the primary locus of metixene's indirect dopaminergic effects [10]. In the corpus striatum, muscarinic cholinergic neurons and dopaminergic terminals from the substantia nigra maintain reciprocal inhibitory relationships [19] [10]. By blocking muscarinic receptors, metixene reduces cholinergic inhibition of dopaminergic function, effectively enhancing dopaminergic activity without directly binding to dopamine receptors [22] [10].
Electrophysiological studies demonstrate that metixene treatment can modulate striatal dopamine release through this indirect mechanism, contributing to its therapeutic efficacy in Parkinson disease [10]. The compound's ability to restore dopamine-acetylcholine balance represents a fundamentally different therapeutic approach compared to direct dopamine receptor agonists, potentially offering advantages in terms of reduced risk of dyskinesia and other dopamine-related side effects.
Research investigating potential cross-reactivity with other neurotransmitter systems suggests minimal interactions with serotonergic, adrenergic, or GABAergic receptors at therapeutic concentrations [22] [23]. This relative selectivity profile contributes to metixene's favorable tolerability compared to less selective psychoactive compounds, although comprehensive receptor screening data remains limited in the published literature.
Pharmacokinetic considerations influence the clinical significance of off-target effects, with metixene's blood-brain barrier penetration and tissue distribution patterns determining the extent to which histaminergic and other off-target interactions manifest clinically [8]. The compound's lipophilic properties facilitate central nervous system access, potentially amplifying both therapeutic and off-target effects within brain tissue.
| Neurotransmitter System | Interaction Type | Binding Affinity | Clinical Significance |
|---|---|---|---|
| Histaminergic | Direct antagonism | Moderate (unquantified) | Minor side effects |
| Dopaminergic | Indirect modulation | No direct binding | Therapeutic benefit |
| Cholinesterase | Potential inhibition | Unknown | Requires investigation |
| Other systems | Minimal interaction | Not determined | Negligible |
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
4.7
Appearance
Melting Point
Storage
UNII
Related CAS
7081-40-5 (hydrochloride monohydrate)
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Drug Indication
Pharmacology
ATC Code
N04 - Anti-parkinson drugs
N04A - Anticholinergic agents
N04AA - Tertiary amines
N04AA03 - Metixene
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]
Pictograms


Irritant;Environmental Hazard
Other CAS
Absorption Distribution and Excretion
Metabolism Metabolites
Wikipedia
Use Classification
Dates
Luteolin Impacts on the DNA Damage Pathway in Oral Squamous Cell Carcinoma
Kellen Cristine Tjioe, Denise Tostes Oliveira, Julie GavardPMID: 27266882 DOI: 10.1080/01635581.2016.1180411
Abstract
Oral squamous cell carcinoma (OSCC) exhibited high chemoresistance to current treatments. Here we aimed at identifying and repositioning approved drugs that could be selectively toxic toward OSCC cells. Through a cell-based drug screening of 1,280 chemical molecules, we selected compounds lethal to oral cancer SCC-25 cells, while sparing normal keratinocyte HaCaT cells. Within the chemical library, the natural flavonoid luteolin was identified as a potent cytotoxic agent against oral cancer cells in vitro, along with metixene hydrochloride and nitazoxanide. Of note, they exhibit low toxicity and high efficiency compared to the standard-of-care, such as cisplatin and the epidermal growth factor receptor inhibitor tyrphostin. From a molecular standpoint, luteolin causes phosphorylation of ataxia telangiectasia mutated (ATM) and H2AX in a DNA repair pathway and can be efficiently combined with a checkpoint kinase (CHK) pharmacological inhibitor. Thus, luteolin emerges as a potent cytotoxic and/or adjuvant therapy in oral cancer, as it is a natural compound presenting better effects in vitro compared to conventional chemotherapeutic agents. Future in vivo exploration is next required to provide the proof-of-concept that luteolin could be an efficient anticancer molecule.Evaluation of an antispasmodic agent. Methixene hydrochloride (Trest)
PMID: 12608172 DOI: 10.1001/jama.1966.03100100103030
Abstract
Methixene hydrochloride, an anticholinergic agent, may be useful in the symptomatic treatment of functional bowel disorders. Adverse effects reported from its use are those of the anticholinergic drugs in general.THE USE OF METHIXENE HYDROCHLORIDE TO RELIEVE FUNCTIONAL GASTROINTESTINAL DISORDERS
W ABRUZZIPMID: 14315148 DOI: 10.1002/j.1552-4604.1965.tb00233.x
Abstract
[Treatment of extrapyramidal tremors in the aged]
D HustPMID: 7231137 DOI:
Abstract
[The treatment of Parkinson tremors and forms of extrapyramidal tremors with methixene. A multicenter study]
E Volles, H FredrichPMID: 6888239 DOI:
Abstract
[An anticholinergic agent, the side effect of mouth dryness and hazards for the teeth]
W H van Palenstein Helderman, W BeynPMID: 6656929 DOI:
Abstract
Dualism in the effect of cholinolytics upon the human parotid gland deprived of parasympathetic control
S L LevinPMID: 3781706 DOI:
Abstract
Dualism in the effects of atropine, and metixene upon the denervated human parotid salivary gland is demonstrated by the fact that they suppress pilocarpine secretion while themselves causing an extremely intense and prolonged salivation. A still stronger cholinolytic, chlorosyle, although causing salivation, blocks paradoxical salivation initiated by atropine and metacine. With respect to the latter ligands, chlorosyle acts as a partial agonist. Dualism in the cholinolytics' effect is conditioned by generation, following chronic enervation of the gland, of cholinoreceptor subpopulations of different functional significance and evolutional maturity. Depending on the length of the cholinoreceptor reactive zone, cholinolytics initiate blockade of some receptors and excitement of others.A complication of self-poisoning
C H Gerrand, M R Reddy, M A Waldram, M SimmsPMID: 9122091 DOI: 10.1136/pgmj.73.856.113
Abstract
Therapeutic efficacy of R-(-)-deprenyl as adjuvant therapy in advanced parkinsonism
P A Fischer, H BaasPMID: 3123600 DOI:
Abstract
To quantify the clinical benefit of an additional deprenyl administration in L-dopa pretreated patients we have performed a study of 30 patients suffering from advanced parkinsonism. During the first phase of the study over three months under controlled conditions deprenyl showed in a cross-over design a similar therapeutic potential as the control-substance methixene, but it was markedly better tolerated. The therapeutic effect persisted over a follow-up observation period of 1 year with only a slight tendency to deterioration. There was no marked positive influence on fluctuations, only end-of-dose akinesia improved slightly. The substance was well tolerated by the patients, the frequency of side effects was less than under methixene. In contrast to the good clinical improvement there was only a slight reduction in depression score. Thus the therapeutic effect seems not only to be mediated by a nonspecific antidepressant effect. The most remarkable advantage of deprenyl compared to other substances in adjuvant therapy of advanced parkinsonism is probably the reduction of serious side effects.Colorimetric determination of thioxanthenes with tetracyanoethylene
M I Walash, M Rizk, A el-BrashyPMID: 3763368 DOI: 10.1007/BF01957784
